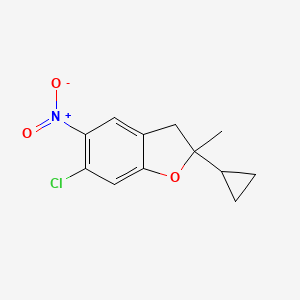
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoicacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the chiral center adds to its uniqueness and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylphenylboronic acid.
Coupling Reaction: This compound undergoes a Suzuki-Miyaura coupling reaction with an appropriate halogenated precursor to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced chromatographic techniques for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function .
Medicine
In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient .
Industry
In the industry, this compound can be used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the chiral center can provide selectivity in biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 2-Methyl-5-fluorophenylboronic acid
- 4-Fluorotoluene-2-boronic acid
Uniqueness
®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is unique due to its chiral center and the presence of both an amino group and a fluorine atom. This combination of features makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
KWEGJFCSBBDBCJ-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](CC(=O)O)N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


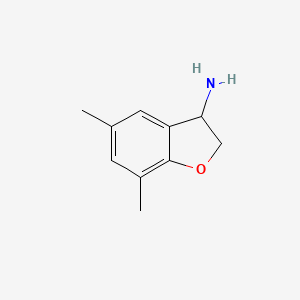
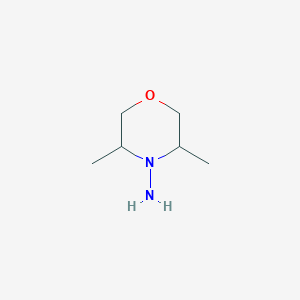
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)
![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)


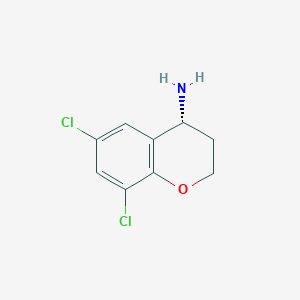

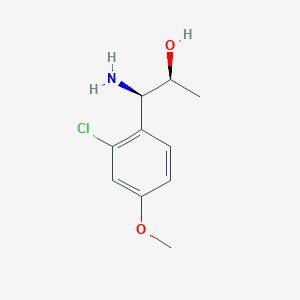
![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
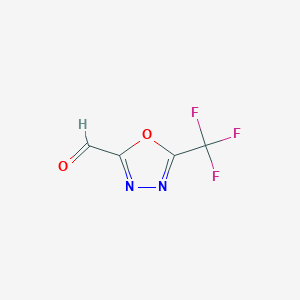
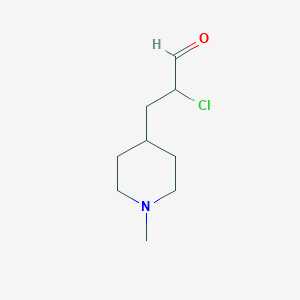
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
